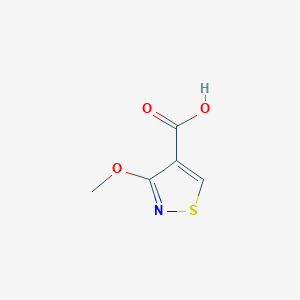

3-Methoxy-1,2-thiazole-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-1,2-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3S/c1-9-4-3(5(7)8)2-10-6-4/h2H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFIVBUVVMPQPTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NSC=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60666-91-3 | |

| Record name | 3-methoxy-1,2-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methoxy 1,2 Thiazole 4 Carboxylic Acid and Its Core Structure

De Novo Synthesis Strategies for the 1,2-Thiazole-4-carboxylic acid Scaffold

The de novo synthesis of the 1,2-thiazole-4-carboxylic acid scaffold involves the construction of the heterocyclic ring from acyclic precursors. These methods are fundamental in creating the core structure upon which further functionalization can occur.

Cyclization Reactions from Linear Precursors

The formation of the 1,2-thiazole ring often relies on the cyclization of linear precursors that contain the requisite nitrogen, sulfur, and carbon atoms in a suitable arrangement. A key strategy involves the use of β-functionalized substrates that can undergo intramolecular condensation or reaction with a sulfur source.

One notable approach is the synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters or β-ketothioamides. organic-chemistry.org This method proceeds via a C=O/C=S bond functionalization and involves a sequential imine formation, cyclization, and aerial oxidation cascade to form the C-N and S-N bonds necessary for the isothiazole (B42339) ring. organic-chemistry.org While this specific example leads to 3,5-disubstitution, modifications of the starting materials can, in principle, be adapted to yield the 4-carboxylic acid functionality.

Another versatile method involves the reaction of enamines, which serve as a three-carbon synthon, with a sulfur source and a nitrogen source. For instance, three-component reactions of enaminoesters, fluorodibromoamides or esters, and elemental sulfur can afford isothiazoles through the formation of new C-S, C-N, and N-S bonds. organic-chemistry.org This approach offers a high degree of flexibility in introducing substituents onto the heterocyclic core.

Multi-component Reaction Approaches

Multi-component reactions (MCRs) have emerged as powerful tools in heterocyclic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. For the synthesis of the 1,2-thiazole scaffold, MCRs that bring together three or more linear precursors are of significant interest.

A pertinent example is the three-component reaction of enaminoesters, fluorodibromoiamides/ester, and sulfur, which can selectively produce isothiazoles. organic-chemistry.org The convergence of these simple starting materials in a one-pot process highlights the synthetic efficiency of MCRs. The general applicability of such reactions suggests that with appropriate selection of the enaminoester precursor, a carboxylic acid or its ester equivalent could be incorporated at the 4-position of the resulting 1,2-thiazole ring.

The following table summarizes representative multi-component strategies for the synthesis of thiazole (B1198619) and isothiazole derivatives:

| Starting Materials | Catalyst/Conditions | Product Type | Reference |

| Enaminoesters, Fluorodibromoiamides/ester, Sulfur | Not specified | Thiazoles and Isothiazoles | organic-chemistry.org |

| Aldehydes, Amines, Elemental Sulfur | Copper catalyst, O₂ | Thiazoles | |

| Oximes, Anhydrides, Potassium Thiocyanate | Copper catalyst | Thiazoles | organic-chemistry.org |

| α-Haloketones, Thiourea, Substituted o-hydroxybenzaldehyde | Solvent-free, grinding | Substituted Hantzsch Thiazole Derivatives | researchgate.netrsc.org |

Synthesis of 3-Methoxy-1,2-thiazole-4-carboxylic acid via Derivatization of Pre-formed Thiazole Rings

The synthesis of this compound can also be achieved by modifying a pre-existing 1,2-thiazole ring. This approach is advantageous when a suitably substituted thiazole precursor is readily available. The key transformations would involve the introduction of the methoxy (B1213986) group at the 3-position and the carboxylic acid at the 4-position.

While specific literature detailing the synthesis of this compound through this route is not abundant, general principles of thiazole chemistry can be applied. For instance, a 3-amino-1,2-thiazole derivative could potentially be converted to a 3-methoxy derivative via a diazotization reaction followed by treatment with methanol (B129727). The introduction of the carboxylic acid group at the 4-position could be accomplished through methods such as the lithiation of a 4-halo-1,2-thiazole followed by quenching with carbon dioxide, or the hydrolysis of a 4-cyano or 4-ester substituted 1,2-thiazole. nih.gov

The synthesis of thiazole-2- and thiazole-5-carboxylic acids has been reported via a halogen-metal exchange reaction, which provides a convenient route to these carboxylic acids that were previously difficult to access. medmedchem.com A similar strategy could be envisioned for the 4-carboxylic acid derivative of 1,2-thiazole.

Optimization of Reaction Conditions and Yield Enhancement in Target Compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the target compound while minimizing reaction times and by-product formation. For the synthesis of thiazole derivatives, several parameters can be fine-tuned, including the choice of solvent, catalyst, temperature, and reaction time.

Microwave-assisted organic synthesis (MAOS) has been shown to significantly enhance the rate of many organic reactions, including the synthesis of thiazoles. researchgate.netbepls.com The use of microwave irradiation can lead to higher yields in shorter reaction times compared to conventional heating methods. researchgate.netnih.gov

The table below illustrates the optimization of reaction conditions for the synthesis of thiazole derivatives using microwave irradiation, demonstrating the significant reduction in reaction time and improvement in yield.

| Entry | Solvent | Catalyst/Conditions | Time | Yield (%) | Reference |

| 1 | DMF | Microwave, Iodine | 5-6 min | >85 | researchgate.net |

| 2 | Water | Microwave | 7 min | 92 | researchgate.net |

| 3 | Ethanol (B145695) or DMSO | Microwave, Bromine | a few min | 70-92 | researchgate.net |

| 4 | Ethanol:Water (1:1) | Chitosan, Microwave | short | high | mdpi.com |

Emerging Synthetic Routes and Sustainable Chemistry Principles

In line with the principles of green chemistry, there is a growing emphasis on developing sustainable synthetic routes for heterocyclic compounds like thiazoles. nih.govnih.govresearchgate.net These emerging strategies focus on the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. nih.govresearchgate.net

Key aspects of sustainable chemistry in thiazole synthesis include:

Green Solvents: The use of water, ethanol, or deep eutectic solvents (DESs) as reaction media to replace hazardous organic solvents. researchgate.netmdpi.com

Catalysis: The development of reusable and non-toxic catalysts, such as biocatalysts or nanoparticle-based catalysts, to promote reactions with high efficiency and selectivity. mdpi.com

Energy Efficiency: The application of microwave irradiation and ultrasound as alternative energy sources to reduce reaction times and energy consumption. bepls.comnih.govmdpi.com

Atom Economy: The design of multi-component reactions that maximize the incorporation of starting material atoms into the final product, thus minimizing waste. researchgate.net

Flow Chemistry: The use of continuous-flow reactors can offer better control over reaction parameters, improved safety, and easier scalability for the synthesis of isothiazoles and other heterocycles. mdpi.comlibretexts.org

Stereoselective Synthesis of Chiral Thiazole Carboxylic Acid Derivatives

The synthesis of enantiomerically pure chiral molecules is of paramount importance in the pharmaceutical industry. For thiazole carboxylic acid derivatives, stereoselectivity can be introduced either through asymmetric synthesis or by resolution of a racemic mixture.

Asymmetric synthesis aims to create a specific stereoisomer directly. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. For instance, asymmetric cyclization reactions catalyzed by chiral organic molecules have been developed to construct chiral thiazole-containing spirocyclic compounds with high enantioselectivity. nih.gov Asymmetric [4+2] annulation reactions of 5H-thiazol-4-ones with electron-deficient alkenes using chiral Brønsted base catalysts provide an efficient route to chiral 1,4-sulfur bridged piperidinones, which are valuable precursors for other chiral molecules. researchgate.net

Alternatively, a racemic mixture of a chiral thiazole carboxylic acid can be separated into its individual enantiomers through a process called resolution. nih.gov This typically involves reacting the racemic acid with a chiral resolving agent to form a mixture of diastereomers. nih.gov Since diastereomers have different physical properties, they can be separated by techniques such as fractional crystallization or chromatography. After separation, the chiral resolving agent is removed to yield the enantiomerically pure carboxylic acids.

Chemical Transformations and Derivatization of 3 Methoxy 1,2 Thiazole 4 Carboxylic Acid

Reactions of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile handle for a variety of chemical modifications, enabling the synthesis of esters, amides, and other acid derivatives.

The conversion of the carboxylic acid group to an ester is a common strategy to modify the compound's polarity, solubility, and pharmacokinetic properties. A primary method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com Subsequent dehydration yields the corresponding ester. masterorganicchemistry.com While direct examples for 3-Methoxy-1,2-thiazole-4-carboxylic acid are not prevalent in the cited literature, the esterification of similar heterocyclic carboxylic acids is well-documented. For instance, related thiazole (B1198619) carboxylic acids have been converted to their methyl esters using methanol (B129727) with acetyl chloride. nih.gov Another pathway involves the reaction of a thioamide precursor with ethyl bromopyruvate in ethanol (B145695) to directly form a thiazole ethyl ester. evitachem.com

| Reagent/Condition | Description | Typical Application |

|---|---|---|

| Alcohol (e.g., MeOH, EtOH) / Acid Catalyst (e.g., H₂SO₄, TsOH) | Classical Fischer-Speier esterification. The alcohol often serves as the solvent. masterorganicchemistry.com | General synthesis of simple alkyl esters. |

| Alcohol / Acetyl Chloride | In situ generation of HCl as the catalyst. nih.gov | Effective for converting acids to methyl or ethyl esters. nih.gov |

| Ethyl Bromopyruvate / Base | Used in Hantzsch thiazole synthesis from a thioamide to directly yield an ethyl ester derivative. evitachem.combepls.com | Incorporation of the ester group during heterocycle formation. |

The formation of an amide bond from the carboxylic acid group is a key transformation for creating peptidomimetics and other biologically active molecules. This is typically achieved by activating the carboxylic acid, followed by reaction with a primary or secondary amine. Modern peptide coupling reagents are widely employed to facilitate this reaction efficiently, minimizing side reactions and racemization. peptide.combachem.com Reagents such as carbodiimides (e.g., DCC, EDCI) and aminium/phosphonium salts (e.g., HBTU, HATU, PyBOP) are commonly used. peptide.com For example, coupling reactions involving thiazole carboxylic acids have been successfully performed using EDCI/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-Hydroxybenzotriazole) or HCTU/HOBt/DIEA (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate/1-Hydroxybenzotriazole/N,N-Diisopropylethylamine) systems. nih.govnih.gov These reagents convert the carboxylic acid into a highly reactive activated species, which is then readily attacked by the amine nucleophile.

| Coupling Reagent | Abbreviation | Description |

|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDCI or EDC | A water-soluble carbodiimide (B86325) that activates carboxylic acids. Often used with additives like HOBt to suppress side reactions. peptide.com |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | An aminium-based reagent that forms reactive OBt esters, leading to efficient coupling with minimal racemization. peptide.com |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | An aminium salt that generates highly reactive OAt esters, beneficial for difficult couplings, including those with sterically hindered amino acids. peptide.combachem.com |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | A phosphonium-based reagent that is highly effective and generates a non-carcinogenic byproduct (HMPA-free). |

The carboxylic acid can be converted into more reactive intermediates like acid chlorides. Standard reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The resulting acid chloride is a highly versatile intermediate that can react with a wide range of nucleophiles to form esters, amides, and other derivatives.

Conversion to a nitrile functional group (-CN) from the carboxylic acid at the C4 position is a more complex transformation that typically involves a multi-step sequence. A common route proceeds through the primary amide, which is then dehydrated using reagents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) (TFAA). Alternatively, methods for the direct synthesis of 4-cyanothiazoles have been developed, such as the reaction of β,β-dichloro-α-amino-acrylonitrile with a thioformamide (B92385) in the presence of an acid catalyst. google.com

Reactivity of the 1,2-Thiazole Ring System

The 1,2-thiazole ring is an aromatic heterocycle whose reactivity is influenced by the electronegativity of the nitrogen and sulfur atoms and the nature of its substituents.

In the 1,2-thiazole (isothiazole) ring, the electron density is not evenly distributed. Theoretical calculations and experimental evidence for related 1,3-thiazoles suggest that the C5 position is generally the most electron-rich and thus the most susceptible to electrophilic attack. pharmaguideline.comchemicalbook.comresearchgate.net The reactivity of the this compound ring is governed by the competing electronic effects of its substituents. The methoxy (B1213986) group at the C3 position is a strong electron-donating group, which activates the ring towards electrophilic substitution, primarily directing incoming electrophiles to the C5 position. Conversely, the carboxylic acid group at the C4 position is an electron-withdrawing group that deactivates the ring. The net effect is that electrophilic substitution, such as halogenation (e.g., with NBS or NCS), nitration, or sulfonation, is expected to occur preferentially at the C5 position, though potentially requiring forcing conditions due to the deactivating effect of the carboxyl group. numberanalytics.com

Chemical Modifications at the Methoxy Group

The methoxy group at the C3 position of the 1,2-thiazole ring is a key functional handle that can be modified to introduce structural diversity. While the methyl group is generally stable, its conversion to a hydroxyl group (O-demethylation) is a fundamental transformation that unlocks further derivatization possibilities. This reaction is typically performed under specific and sometimes harsh conditions, suggesting it should be considered early in a synthetic sequence.

Several standard reagents are employed for the O-demethylation of aryl methyl ethers, and these can be applied to this compound. chem-station.com Boron tribromide (BBr₃) is a highly effective, albeit strong, Lewis acid for this purpose. The reaction mechanism involves the formation of a complex between the ether oxygen and the boron atom, followed by a nucleophilic attack of the bromide ion on the methyl group. chem-station.com Given the high reactivity of BBr₃, these reactions are often initiated at low temperatures. chem-station.com

Alternative methods include the use of strong Brønsted acids like 47% hydrobromic acid (HBr), often at elevated temperatures. chem-station.com Another approach involves nucleophilic displacement using alkyl thiols, such as 1-dodecanethiol, in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP). chem-station.com

Table 1: Common Reagents for O-Demethylation

| Reagent | Typical Conditions | Mechanism Type |

|---|---|---|

| Boron tribromide (BBr₃) | CH₂Cl₂, -78°C to RT | Lewis Acid |

| Hydrobromic acid (HBr) | 47% aqueous solution, reflux | Brønsted Acid |

| Aluminum chloride (AlCl₃) | CH₂Cl₂, heat | Lewis Acid |

Once the hydroxyl group is unmasked, it can serve as a point for further functionalization, such as alkylation or esterification, to generate a library of analogues with varied steric and electronic properties.

Palladium-Catalyzed Cross-Coupling Reactions of Functionalized Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and they are widely applied in the synthesis of complex heterocyclic compounds. mdpi.com For this compound, these reactions would typically be performed on a derivative, most commonly a halogenated version, where a halide (e.g., Br, I) is installed at the C5 position of the thiazole ring. This halogenated intermediate then becomes a versatile substrate for various coupling reactions.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a prominent example. researchgate.net A hypothetical 5-bromo-3-methoxy-1,2-thiazole-4-carboxylic acid derivative could be coupled with a wide range of aryl or heteroaryl boronic acids to introduce diverse substituents at the C5 position. Similarly, Stille coupling utilizes organotin reagents, while the Heck reaction introduces alkenyl groups, and the Sonogashira reaction installs alkynes. mdpi.comresearchgate.net

Recent advancements have also focused on direct C-H activation/arylation, which circumvents the need for pre-functionalization of the heterocycle. researchgate.netrsc.orgmdpi.com Such methods could potentially be applied to directly couple aryl halides at the C5 position of the this compound core.

Table 2: Illustrative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Resulting Bond |

|---|---|---|

| Suzuki-Miyaura | R¹-X + R²-B(OH)₂ | C-C (sp²-sp²) |

| Stille | R¹-X + R²-Sn(Bu)₃ | C-C |

| Heck | R¹-X + Alkene | C-C (sp²-sp²) |

| Sonogashira | R¹-X + Alkyne | C-C (sp²-sp) |

| Buchwald-Hartwig | R¹-X + Amine | C-N |

(Note: R¹-X would typically be a halogenated 1,2-thiazole derivative)

Regioselective and Chemoselective Functionalization Strategies

Achieving regioselectivity and chemoselectivity is crucial when modifying a multifunctional molecule like this compound. The inherent electronic properties of the substituted 1,2-thiazole ring direct the course of many reactions. The C5 position is the most electron-rich carbon and is generally the most susceptible to electrophilic attack or deprotonation.

Directed ortho-metalation (DoM) strategies are particularly powerful for regioselective functionalization. In this context, the carboxylic acid group at C4, or a derivative thereof, could direct a strong base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) to deprotonate the adjacent C5 position. rsc.orgacs.org This generates a lithiated intermediate that can be trapped with various electrophiles (e.g., aldehydes, alkyl halides, silyl (B83357) chlorides), installing a new substituent exclusively at the C5 position. nih.govresearchgate.net Studies on related isothiazole (B42339) systems have demonstrated the feasibility of regioselective lithiation at the C5 position, adjacent to the sulfur atom, followed by quenching with electrophiles. nih.govscispace.com

Chemoselectivity involves differentiating between the various reactive sites on the molecule. For instance, reactions involving the carboxylic acid group (e.g., amide bond formation, esterification, or reduction) can typically be performed selectively without affecting the thiazole ring or the methoxy group, provided that appropriate reagents and conditions are chosen. Conversely, harsh reagents intended for ring modification might affect the carboxylic acid or methoxy group if they are not suitably protected. Careful planning of the synthetic route is therefore essential to achieve the desired molecular architecture.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methoxy 1,2 Thiazole 4 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 3-Methoxy-1,2-thiazole-4-carboxylic acid, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its atomic connectivity and chemical environment.

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, revealing key information about the protons in the molecule. The spectrum would be characterized by two main signals: a singlet for the methoxy (B1213986) group protons and a singlet for the lone proton on the thiazole (B1198619) ring. The acidic proton of the carboxylic acid group would likely appear as a broad singlet, and its chemical shift could be highly dependent on the solvent and concentration.

The proton on the C5 position of the thiazole ring is expected to resonate downfield due to the anisotropic effects of the aromatic ring and the influence of the adjacent sulfur and nitrogen atoms. The methoxy protons, being attached to an oxygen atom which is in turn bonded to the aromatic ring, will also show a characteristic chemical shift. The absence of adjacent protons to the C5-H and the methoxy group protons would result in singlet multiplicities for both.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H5 | 8.0 - 8.5 | Singlet | N/A |

| OCH₃ | 3.9 - 4.2 | Singlet | N/A |

Note: Predicted values are based on typical chemical shifts for similar heterocyclic systems and functional groups. Actual experimental values may vary based on solvent and other experimental conditions.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, five distinct signals are expected, corresponding to the five carbon atoms in unique chemical environments.

The carbon of the carboxylic acid group (C=O) will resonate at the most downfield position, a characteristic feature for this functional group. The two carbons of the thiazole ring (C3 and C4) will have distinct chemical shifts influenced by the methoxy and carboxylic acid substituents, respectively. The C3 carbon, attached to the electronegative oxygen of the methoxy group, is expected to be significantly downfield. The methoxy carbon itself will appear in the typical range for such groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 | 160 - 165 |

| C4 | 110 - 115 |

| C5 | 145 - 150 |

| COOH | 165 - 170 |

Note: Predicted values are based on typical chemical shifts for substituted thiazoles and related heterocycles.

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton couplings. In the case of this compound, no cross-peaks would be expected in the COSY spectrum between the thiazole proton and the methoxy protons, confirming their isolated nature.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. An HMQC or HSQC spectrum would show a cross-peak between the thiazole C5-H proton and the C5 carbon, as well as a cross-peak between the methoxy protons and the methoxy carbon. This allows for the unambiguous assignment of these specific carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular framework. For this compound, key HMBC correlations would be expected between:

The methoxy protons and the C3 carbon of the thiazole ring.

The H5 proton and the C3 and C4 carbons of the thiazole ring.

The H5 proton and the carboxylic acid carbon.

These correlations would provide definitive evidence for the substitution pattern on the thiazole ring.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₅H₅NO₃S), the exact mass can be calculated and compared with the experimental value to confirm its composition.

Table 3: Predicted HRMS Data for this compound

| Adduct | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₅H₆NO₃S⁺ | 160.0063 |

| [M+Na]⁺ | C₅H₅NNaO₃S⁺ | 181.9882 |

Data sourced from predicted values, experimental verification is required for confirmation. uni.lu

Tandem mass spectrometry (MS/MS) experiments involve the isolation of the molecular ion and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions provide valuable information about the structure of the molecule. The fragmentation of this compound is likely to proceed through several characteristic pathways.

A primary fragmentation would be the loss of the carboxylic acid group as CO₂ (44 Da), a common fragmentation for carboxylic acids. Another likely fragmentation pathway would involve the loss of the methoxy group, either as a methyl radical (•CH₃, 15 Da) or as formaldehyde (B43269) (CH₂O, 30 Da) following a rearrangement. Subsequent fragmentation of the thiazole ring would lead to smaller, characteristic ions. The stability of the thiazole ring suggests that fragmentation of the substituents would be the initial and more dominant pathways. sapub.orgresearchgate.net

A plausible fragmentation pathway could initiate with the loss of a hydroxyl radical (•OH, 17 Da) from the carboxylic acid group, or the loss of the entire carboxyl group (•COOH, 45 Da). libretexts.org The analysis of these fragmentation patterns in an MS/MS experiment would provide strong corroborative evidence for the proposed structure of this compound.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. The method works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations such as stretching and bending of chemical bonds. Each type of bond and functional group absorbs IR radiation at a characteristic frequency, making the resulting spectrum a unique "fingerprint" of the molecule.

For this compound, IR spectroscopy would be employed to confirm the presence of its primary functional groups: the carboxylic acid, the methoxy group, and the thiazole ring. The carboxylic acid group would be expected to produce a very broad absorption band for the O-H stretch, typically in the range of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer. The C=O (carbonyl) stretching vibration of the carboxylic acid would give rise to a strong, sharp peak, generally found between 1730-1700 cm⁻¹.

The methoxy group (-OCH₃) would be identified by C-H stretching vibrations just below 3000 cm⁻¹ and a characteristic C-O stretching band. The thiazole ring has several characteristic vibrations, including C=C and C=N stretching modes in the 1650-1400 cm⁻¹ region, as well as C-H and ring stretching modes.

Table 1: Expected Infrared Absorption Ranges for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1730 - 1700 | Strong |

| Carboxylic Acid | C-O stretch | 1320 - 1210 | Medium |

| Methoxy Group | C-H stretch | 2950 - 2850 | Medium |

| Methoxy Group | C-O stretch | 1275 - 1200 | Strong |

| Thiazole Ring | C=N stretch | ~1600 - 1475 | Medium-Weak |

| Thiazole Ring | C=C stretch | ~1500 - 1400 | Medium-Weak |

| Aromatic C-H | C-H stretch | ~3100 - 3000 | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in systems containing π-electrons and conjugation. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) corresponds to the energy difference between these orbitals.

The this compound molecule contains the 1,2-thiazole ring, which is a heterocyclic aromatic system. This ring acts as a chromophore, the part of the molecule responsible for absorbing UV light. The expected electronic transitions would primarily be π → π* transitions associated with the conjugated π-system of the thiazole ring. The presence of substituents like the methoxy and carboxylic acid groups can influence the energy of these transitions and thus shift the λmax value. The choice of solvent can also impact the spectrum due to interactions with the molecule. Analysis of the UV-Vis spectrum would help to characterize the electronic structure of the conjugated system.

Table 2: Illustrative UV-Vis Absorption Data for Aromatic Heterocycles

| Type of Transition | Typical Wavelength Range (nm) |

| π → π* | 200 - 400 |

Note: Specific λmax values for this compound would need to be determined experimentally.

X-ray Crystallography for Solid-State Molecular Structure and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. By diffracting a beam of X-rays off a single crystal of the compound, a precise map of electron density can be generated, from which the positions of individual atoms are determined.

An X-ray crystallographic analysis of this compound would provide a wealth of structural information. It would confirm the planar structure of the thiazole ring and determine the precise bond lengths and bond angles for every bond in the molecule. Furthermore, it would reveal the conformation of the methoxy and carboxylic acid substituents relative to the ring. A key aspect of the analysis would be the characterization of intermolecular interactions. Carboxylic acids frequently form strong hydrogen-bonded dimers in the solid state, where the hydroxyl group of one molecule interacts with the carbonyl oxygen of a neighboring molecule. X-ray crystallography would confirm the presence and geometry of such interactions, as well as other weaker forces that dictate how the molecules pack together to form the crystal lattice.

Table 3: Parameters Determined by X-ray Crystallography

| Parameter | Information Provided |

| Crystal System | The basic symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements present within the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | The precise distance between the nuclei of bonded atoms (in Ångströms). |

| Bond Angles | The angle formed by three connected atoms (in degrees). |

| Torsion Angles | The dihedral angle describing the conformation around a chemical bond. |

| Intermolecular Interactions | Details of hydrogen bonds, π-π stacking, and other non-covalent forces. |

Note: The values for these parameters can only be obtained through experimental analysis of a suitable single crystal.

Computational and Theoretical Investigations of this compound Remain Largely Unexplored

A comprehensive review of published scientific literature reveals a significant gap in the computational and theoretical analysis of the chemical compound This compound . Despite the growing application of computational chemistry in understanding molecular structure, properties, and reactivity, detailed studies focusing specifically on this molecule appear to be unavailable in the public domain.

Similarly, there is a lack of published studies on the molecular geometry optimization and conformational analysis of this particular thiazole derivative. Such studies are crucial for understanding the three-dimensional arrangement of atoms and the energy landscapes of different molecular conformations, which in turn influence the compound's physical and chemical behavior.

Furthermore, the predictive aspects of its chemical behavior, which are often explored through theoretical models, remain uninvestigated. Key areas that lack specific data for this compound include:

Frontier Molecular Orbital (FMO) Theory and Fukui Functions: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to predicting sites of electrophilic and nucleophilic attack. Fukui functions provide a more detailed, atom-specific measure of reactivity. No such analysis for this compound has been found in the literature.

Hard-Soft Acid-Base (HSAB) Principle Applications: The HSAB principle is a qualitative concept used to explain the stability of compounds and reaction mechanisms. wikipedia.orgadichemistry.com It classifies chemical species as "hard" or "soft" and "acid" or "base" to predict interaction preferences. wikipedia.orgadichemistry.com While the general principles of HSAB are well-established, their specific application to predict the interaction patterns of this compound has not been documented.

While computational studies, including DFT and FMO analysis, have been performed on other structurally related thiazole and thiophene (B33073) derivatives to assess their properties and reactivity, this information cannot be directly extrapolated to this compound due to the unique influence of its specific substituent pattern on the electronic and structural characteristics of the molecule. nih.govmdpi.com

Computational Chemistry and Theoretical Investigations of 3 Methoxy 1,2 Thiazole 4 Carboxylic Acid

Aromaticity Assessment of the 1,2-Thiazole Ring System

The 1,2-thiazole ring, a key structural component of 3-methoxy-1,2-thiazole-4-carboxylic acid, is classified as an aromatic heterocycle. nih.govnumberanalytics.comwikipedia.org Its aromatic character arises from the delocalization of six π-electrons within the five-membered ring, a feature that imparts significant stability to the molecule. nih.govnih.gov This electron delocalization involves a lone pair of electrons from the sulfur atom contributing to the π-system. nih.gov The aromaticity of thiazoles is greater than that of the corresponding oxazoles and is evidenced by experimental data, such as the chemical shifts of ring protons in ¹H NMR spectra, which typically appear between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current characteristic of aromatic systems. wikipedia.org

Computational methods provide quantitative measures to assess the degree of aromaticity. One widely used method is the calculation of the Nucleus-Independent Chemical Shift (NICS), which evaluates the magnetic shielding at the center of the ring. A negative NICS value is indicative of a diatropic ring current and thus, aromaticity. Theoretical calculations on the parent thiazole (B1198619) ring and its derivatives have been performed to determine their NICS values. These studies show that substituents on the thiazole ring can influence its aromaticity. researchgate.net For instance, calculations at the GIAO-B3LYP/6-311++G(d,p) level of theory show that both electron-donating and electron-withdrawing groups can lead to a reduction in the aromaticity of the thiazole ring. researchgate.net

Another computational tool for quantifying aromaticity is the Harmonic Oscillator Model of Aromaticity (HOMA) index. nih.gov The HOMA index is based on the deviation of bond lengths within the ring from an optimal value, with a value of 1 representing a fully aromatic system like benzene (B151609) and a value of 0 indicating a non-aromatic system. nih.gov Studies applying the HOMA index to various five-membered heterocyclic rings, including thiazoles, have been conducted to quantify and compare their aromatic character. researchgate.net These computational assessments confirm the aromatic nature of the 1,2-thiazole ring system, which is fundamental to understanding the chemical properties and reactivity of this compound.

| Distance (Å) | NICS Value (ppm) |

|---|---|

| 0.0 | -12.55 |

| 0.5 | -10.88 |

| 1.0 | -6.72 |

| 1.5 | -3.11 |

| 2.0 | -1.42 |

| 2.5 | -0.70 |

| 3.0 | -0.38 |

Theoretical Spectroscopic Property Prediction and Validation against Experimental Data

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules like this compound, with methods such as Density Functional Theory (DFT) being prominent. tandfonline.com These theoretical predictions can be validated against experimental data, providing a detailed understanding of the molecule's structure and electronic properties. tandfonline.com

For nuclear magnetic resonance (NMR) spectroscopy, theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. In studies of various thiazole derivatives, DFT calculations have been used to assign signals in their NMR spectra. mdpi.com For example, in the ¹³C NMR spectra of certain fluorinated hydrazinylthiazole derivatives, the signals for the C2, C4, and C5 carbons of the thiazole ring were computationally and experimentally assigned to ranges of 168.3–170.6 ppm, 148.8–160.9 ppm, and 101.8–104.5 ppm, respectively. nih.gov Similarly, the proton of the C5 position in the thiazole ring has been observed in the range of 6.22–7.50 ppm in ¹H NMR spectra. nih.gov

Vibrational spectroscopy, including infrared (IR) spectroscopy, can also be modeled computationally. Theoretical frequency calculations, often scaled to correct for systematic errors, can be compared with experimental IR spectra to assign specific vibrational modes. tandfonline.com For thiazole derivatives, characteristic C=N stretching vibrations have been observed in the 1699–1600 cm⁻¹ range, while aromatic C=C stretching appears between 1571–1436 cm⁻¹. nih.gov

Electronic spectroscopy, such as UV-Visible absorption, is investigated using Time-Dependent DFT (TD-DFT). tandfonline.com This method can predict absorption energies, oscillator strengths, and electronic transitions. tandfonline.com Studies on thiazole derivatives have shown a good correlation between TD-DFT computed UV-Visible spectra and those obtained experimentally. tandfonline.com The combination of theoretical prediction and experimental validation provides a robust approach to characterizing the spectroscopic properties of complex molecules.

| Spectroscopic Technique | Thiazole Ring Position | Experimental Chemical Shift / Wavenumber | Reference |

|---|---|---|---|

| ¹³C NMR | C2 | 168.3–170.6 ppm | nih.gov |

| ¹³C NMR | C4 | 148.8–160.9 ppm | nih.gov |

| ¹³C NMR | C5 | 101.8–104.5 ppm | nih.gov |

| ¹H NMR | H5 | 6.22–7.50 ppm | nih.gov |

| IR Spectroscopy | C=N Stretch | 1699–1600 cm⁻¹ | nih.gov |

| IR Spectroscopy | Aromatic C=C Stretch | 1571–1436 cm⁻¹ | nih.gov |

Investigation of Tautomeric Forms and Proton Transfer Mechanisms

The potential for tautomerism and proton transfer is an important aspect of the chemistry of heterocyclic compounds like this compound. Tautomers are isomers that differ in the position of a proton and a double bond. For the carboxylic acid moiety, proton transfer can occur between the carbonyl oxygen and the hydroxyl oxygen. In the broader context of the thiazole ring, protonation and deprotonation events are key to its reactivity. The conjugate acid of thiazole has a pKa of approximately 2.5, and deprotonation with strong bases typically occurs at the C2 position. wikipedia.org

Computational studies, particularly those employing DFT, can be used to investigate the relative stabilities of different tautomeric forms and to elucidate the mechanisms of proton transfer. researchgate.net These studies often involve calculating the potential energy surfaces for the proton transfer process, identifying transition states, and determining the energy barriers. researchgate.netuni-goettingen.de For example, theoretical investigations into excited-state intramolecular proton transfer (ESIPT) in thiazolo[5,4-d]thiazole (B1587360) derivatives have shown that the energy barrier for the proton transfer process can be effectively lowered by the presence of certain substituents and heteroatoms. researchgate.net

The mechanism of proton transfer can be influenced by the surrounding environment, such as the solvent. Quantum chemical calculations can model these effects and predict how the stability of tautomers and the kinetics of proton transfer might change in different media. researchgate.net While specific studies on the tautomerism of this compound are not detailed in the provided context, the principles derived from computational studies on related thiazole systems are applicable. These investigations are crucial for understanding reaction mechanisms and the behavior of such compounds in biological systems where proton transfer is a fundamental process.

Molecular Dynamics and Monte Carlo Simulations for Solvent Effects and Adsorption Studies

Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to study the behavior of molecules at an atomic level. plos.orgresearchgate.net These methods can provide insights into the effects of solvents on the conformation and dynamics of this compound, as well as its adsorption behavior on surfaces.

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. plos.org This approach can be used to explore the conformational landscape of a molecule in a solvent, revealing how solvent molecules interact with the solute and influence its structure and flexibility. nih.gov For thiazole derivatives, MD simulations have been employed to assess the stability of ligand-protein complexes, providing a dynamic view of the interactions that hold them together. plos.orgnih.gov Such simulations can reveal the role of specific amino acid residues and water molecules in the binding site. plos.org

Monte Carlo simulations, on the other hand, use statistical methods to sample different configurations of a system. researchgate.net This technique is particularly useful for studying adsorption phenomena. For instance, MC simulations have been used to investigate the adsorption behavior of triazole derivatives on metal surfaces, helping to understand the orientation and interaction energies of the molecules on the surface. researchgate.net These simulations can predict the most stable adsorption configurations and provide a molecular-level understanding of the adsorption process. researchgate.net By applying these simulation techniques to this compound, one could predict its behavior in different solvent environments and its potential to adsorb onto various materials, which is crucial for applications in materials science and drug delivery.

Photochemical Isomerization Mechanisms of Thiazole Ring Systems

The photochemical isomerization of thiazole ring systems involves the rearrangement of the atoms within the ring upon absorption of light. Theoretical studies have been instrumental in elucidating the complex mechanisms of these reactions. rsc.orgresearchgate.net For thiazoles and isothiazoles, several potential pathways for photochemical isomerization have been investigated using advanced computational methods like the complete active space self-consistent field (CASSCF) and multireference Møller-Plesset (MP2-CAS) theory. rsc.orgresearchgate.net

Three primary mechanisms have been proposed and studied theoretically rsc.orgresearchgate.net:

Internal Cyclization-Isomerization: This pathway involves the formation of a bicyclic intermediate.

Ring Contraction-Ring Expansion: This mechanism proceeds through the formation of a three-membered ring intermediate.

Direct Route: This pathway suggests a more direct rearrangement without the formation of stable cyclic intermediates.

Computational studies suggest that the preferred reaction route often involves the molecule moving from its ground state to the Franck-Condon region upon photoexcitation, followed by relaxation to a conical intersection, which then funnels the molecule to the photoproduct. rsc.orgresearchgate.net Conical intersections are points on the potential energy surface where two electronic states are degenerate, and they play a crucial role in facilitating rapid, radiationless transitions between electronic states. rsc.orgresearchgate.net

Other investigations into the photochemistry of thiazole have identified ring-opening photoreactions as another possible outcome. rsc.orgresearchgate.net For example, UV irradiation of thiazole isolated in a low-temperature argon matrix can lead to the cleavage of the S1-C5 bond, forming a biradical intermediate that can then rearrange to various isocyano compounds. rsc.orgresearchgate.net These theoretical and experimental studies provide a fundamental understanding of the rich and complex photochemical behavior of the thiazole ring system.

Applications of 3 Methoxy 1,2 Thiazole 4 Carboxylic Acid in Advanced Organic Synthesis

Role as a Versatile Building Block for Diverse Molecular Scaffolds

Thiazole (B1198619) carboxylic acids are recognized as valuable building blocks in organic synthesis due to their rigid, heterocyclic structure and multiple reactive sites. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and ketones, allowing for the construction of more complex molecular architectures. The methoxy (B1213986) group on the thiazole ring can influence the electronic properties of the molecule, potentially affecting its reactivity and the properties of the resulting scaffolds. These scaffolds are often explored for their biological activity and are integral to the development of new pharmaceutical agents.

Synthesis of Complex Heterocyclic Systems

The structural framework of 3-Methoxy-1,2-thiazole-4-carboxylic acid makes it a potential precursor for the synthesis of more elaborate heterocyclic systems.

Precursor for Thiazole-Containing Compounds

The carboxylic acid functionality serves as a handle for elaboration, enabling its use in the synthesis of a wide array of other thiazole-containing compounds. Through standard organic transformations, the carboxyl group can be modified to introduce different substituents and build larger molecular frameworks. This versatility is a key feature of thiazole carboxylic acids in synthetic chemistry programs.

Formation of Fused Heterocycles (e.g., Thiazolo-triazine systems)

Thiazole derivatives are often employed in the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry. For instance, aminothiazole derivatives can be key intermediates in the preparation of thiazolo[3,2-b] nih.govnih.govnih.govtriazine systems. nih.gov These fused heterocycles are formed by constructing a triazine ring onto the thiazole core. The synthesis typically involves multi-step procedures, starting from a suitably functionalized thiazole. nih.gov While direct synthesis from this compound is not explicitly documented, its structural motifs are relevant to the construction of such bicyclic systems.

Intermediate in the Preparation of Functionalized Materials

The thiazole ring is a component in various functional materials due to its electronic properties and stability.

Materials for Chemical Sensors and Catalysts

Thiazole-containing compounds have been incorporated into more complex structures like covalent organic frameworks (COFs) that can function as chemical sensors. For example, thiazole-linked COFs have been developed for water sensing. The nitrogen atoms in the thiazole rings within these frameworks can act as basic sites, and their interaction with analytes can lead to a detectable signal. The presence of functional groups like methoxy groups can further modulate the electronic properties and basicity of these materials, potentially enhancing their sensing capabilities.

Applications in Organic Electronic Devices and Polymers

Due to their electron-accepting nature, thiazole moieties have been widely integrated into organic semiconductors for applications in various organic electronic devices. These materials are used in organic field-effect transistors (OFETs), organic solar cells, and organic light-emitting diodes (OLEDs). The introduction of substituents such as methoxy groups can influence the electronic and photophysical properties of these materials, which is a key aspect of designing new materials for organic electronics.

Utilization as a Chiral Auxiliary for Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. Once it has served its function, the auxiliary is removed, having guided the formation of a desired enantiomer of the product. For a molecule to function as a chiral auxiliary, it must itself be chiral.

The compound this compound, in its native form, is achiral and therefore cannot function as a chiral auxiliary. However, the foundational thiazole structure is a key component of established chiral auxiliaries when derived from chiral starting materials. A common strategy in asymmetric synthesis involves the use of thiazolidine- and thiazoline-4-carboxylic acids, which are structurally related to the thiazole core. These are often prepared from naturally occurring chiral amino acids, such as L-cysteine or D-cysteine.

The synthesis typically begins with the condensation of a chiral amino acid like L-cysteine with an aldehyde or nitrile, which forms a chiral thiazolidine (B150603) or dihydrothiazole ring system, respectively. This chiral scaffold can then be N-acylated and used to direct subsequent reactions, such as aldol (B89426) additions or alkylations, with a high degree of diastereoselectivity. The rigidity of the ring structure and the steric hindrance provided by its substituents effectively shield one face of the reactive enolate, directing the approach of the electrophile to the opposite face.

After the stereocenter has been set, the thiazolidine or thiazoline (B8809763) ring can be chemically modified. For instance, dehydrogenation can yield the aromatic thiazole ring. Finally, the target molecule is cleaved from the auxiliary, which can often be recovered and reused. While this compound is not the direct agent of chirality, its core structure is representative of the thiazole ring that can be generated from chiral thiazolidine precursors after they have fulfilled their role in asymmetric induction.

Design and Synthesis of Novel Pharmacological Leads (Excluding specific biological activity)

The this compound scaffold is a valuable starting point for the design and synthesis of new chemical entities for pharmacological research. The carboxylic acid functional group at the 4-position is a particularly useful handle for chemical modification, allowing for the creation of diverse libraries of related compounds through reactions such as amidation, esterification, or reduction.

A primary strategy in lead generation is the synthesis of carboxamide derivatives. The carboxylic acid can be activated using standard coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activating agent like 4-Dimethylaminopyridine (DMAP), and then reacted with a wide array of primary or secondary amines. This approach allows for the systematic introduction of various substituents to explore the structure-activity relationship of the resulting compounds. The methoxy group at the 3-position provides a fixed point of electronic influence on the thiazole ring.

Below is a representative table of synthetic transformations that can be applied to a thiazole carboxylic acid core to generate novel derivatives for screening purposes.

| Starting Material Core | Reagents | Amine Component | Resulting Derivative Structure |

| Thiazole-4-carboxylic acid | EDCI, HOBt, NMM | 3,4,5-Trimethoxyaniline | N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide |

| Thiazole-4-carboxylic acid | EDCI, DMAP | Aniline | N-phenylthiazole-4-carboxamide |

| Thiazole-4-carboxylic acid | EDCI, DMAP | 3,4-Dimethoxyaniline | N-(3,4-dimethoxyphenyl)thiazole-4-carboxamide |

| Thiazole-4-carboxylic acid | EDCI, DMAP | 2,4-Dimethoxyaniline | N-(2,4-dimethoxyphenyl)thiazole-4-carboxamide |

This table illustrates general synthetic pathways for derivatizing a thiazole carboxylic acid scaffold.

Further diversification can be achieved by modifying other positions on the thiazole ring or by starting with precursors that allow for the introduction of different groups prior to the final derivatization of the carboxylic acid. For example, research programs have developed series of 4-substituted methoxybenzoyl-aryl-thiazoles, where the core thiazole structure is linked to different substituted aromatic rings. The synthesis of these "SMART" analogues often begins with a chiral thiazoline precursor, which is later oxidized to the aromatic thiazole ring system, demonstrating the modularity of this synthetic approach. These synthetic strategies underscore the importance of the thiazole carboxylic acid framework in building molecular complexity and generating novel compounds for further investigation.

Q & A

Q. What are the standard synthetic routes for 3-methoxy-1,2-thiazole-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclization and functionalization. A common approach starts with α-haloketones and thiourea under solvent-free conditions to form the thiazole core. The methoxy group is introduced via nucleophilic substitution (e.g., using methanol under basic conditions) or via diazotization of an amino precursor followed by methoxylation. Carboxylation at the 4-position is achieved through hydrolysis of ester precursors (e.g., ethyl esters) under acidic or basic conditions. Key parameters include:

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer : Structural confirmation relies on:

- NMR Spectroscopy :

- ¹H NMR : Methoxy protons appear as a singlet near δ 3.8–4.0 ppm. Thiazole ring protons (C5-H) resonate at δ 7.5–8.5 ppm.

- ¹³C NMR : The carboxylic acid carbon appears at δ 165–170 ppm; the methoxy carbon at δ 55–60 ppm.

- Mass Spectrometry (MS) : Molecular ion peaks [M+H]⁺ confirm the molecular weight (e.g., m/z 174 for C₅H₅NO₃S).

- X-ray Crystallography : Resolves bond lengths and dihedral angles, critical for confirming regiochemistry .

Q. What are the typical purification strategies for this compound, and how is purity validated?

- Methodological Answer : Purification methods include:

- Recrystallization : Use ethanol/water mixtures to isolate crystalline product.

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) separates polar impurities.

Purity is validated via: - HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm.

- Melting Point Analysis : Sharp melting points (e.g., 139–141°C) indicate high purity .

Q. How does the methoxy group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The methoxy group is electron-donating via resonance, activating the thiazole ring toward electrophilic attack at the 5-position. However, steric hindrance at the 3-position limits substitution here. For example, bromination with NBS (N-bromosuccinimide) occurs preferentially at C5 rather than C3. Reaction rates are optimized in polar solvents (e.g., DMF) at 60–80°C .

Q. What are the common derivatives synthesized from this compound, and what functional groups are introduced?

- Methodological Answer : Key derivatives include:

- Amides : Formed via coupling with amines (EDC/HOBt activation).

- Esters : Synthesized via Fischer esterification (H₂SO₄ catalyst in ethanol).

- Halogenated analogs : Bromine or chlorine introduced via electrophilic substitution.

These modifications are critical for structure-activity relationship (SAR) studies in drug discovery .

Advanced Research Questions

Q. How can regioselectivity challenges during methoxy group introduction be addressed?

- Methodological Answer : Regioselectivity is controlled via:

- Directing Groups : Temporary protection of the carboxylic acid (e.g., as a methyl ester) directs methoxylation to the 3-position.

- Metal Catalysts : Cu(I) catalysts (e.g., CuBr) enhance selectivity in Ullmann-type coupling reactions.

- Computational Modeling : DFT calculations predict activation barriers for competing pathways, guiding experimental design .

Q. How do solvent and pH affect the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies show:

- Acidic Conditions (pH < 3) : Rapid hydrolysis of the methoxy group to hydroxyl, followed by decarboxylation.

- Neutral/Basic Conditions (pH 7–9) : Carboxylic acid deprotonation increases solubility but may promote thiazole ring opening.

- Solvent Effects : Aprotic solvents (DMSO) enhance stability; protic solvents (MeOH) accelerate degradation.

Recommendations: Use buffered solutions (pH 5–6) for biological assays and store in anhydrous DMSO at –20°C .

Q. What strategies resolve contradictions in reported biological activities of thiazole derivatives?

- Methodological Answer : Discrepancies arise from:

- Assay Variability : Standardize protocols (e.g., MIC for antimicrobial activity using CLSI guidelines).

- Substituent Effects : Compare analogs (e.g., 3-methoxy vs. 3-bromo) to isolate electronic vs. steric contributions.

- Metabolic Stability : Evaluate hepatic microsome stability to differentiate intrinsic vs. metabolism-dependent activity.

Cross-study validation using orthogonal assays (e.g., enzymatic vs. cell-based) is critical .

Q. How can computational methods predict the bioactivity of this compound derivatives?

- Methodological Answer : Use:

- Molecular Docking : Screen against target proteins (e.g., COX-2 for anti-inflammatory activity).

- QSAR Models : Train on datasets of thiazole derivatives with known IC₅₀ values. Descriptors include logP, H-bond donors, and topological polar surface area.

- ADMET Prediction : Tools like SwissADME assess permeability, cytochrome P450 interactions, and toxicity.

Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

- Methodological Answer :

Scale-up issues include: - Exothermic Reactions : Use flow chemistry to control temperature during cyclization.

- Low Yields in Carboxylation : Replace CO gas with safer reagents (e.g., potassium cyanate).

- Purification Bottlenecks : Switch from column chromatography to centrifugal partition chromatography (CPC).

Process optimization via DoE (Design of Experiments) identifies critical parameters (e.g., stoichiometry, mixing speed) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.